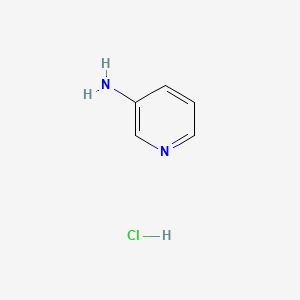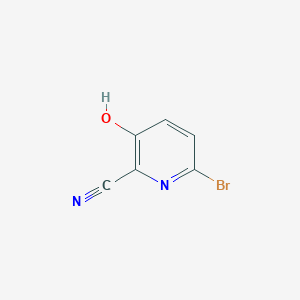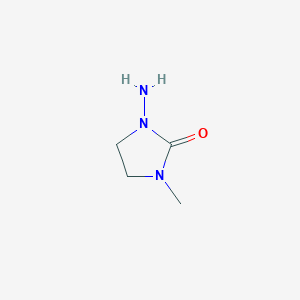
3-Aminopyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopyridine is an aminopyridine and a colorless solid . It is also known by other names such as 3-Pyridinamine and 3-Pyridylamine . The empirical formula is C5H6N2 and it has a molecular weight of 94.11 .
Synthesis Analysis
3-Aminopyridine is prepared by heating nicotinamide with sodium hypobromite (Hofmann rearrangement), which is in turn prepared in situ by the reaction of sodium hydroxide and bromine at 70 °C . It can be used in the synthesis of organic ligand 3-pyridylnicotinamide . Current synthetic methods towards 3-aminopiperidines and 3-aminoazepanes encompass various approaches, including Curtius and Hofmann rearrangements, hydrogenation of 3-aminopyridine or the cyclisation of α-amino acids .Molecular Structure Analysis
The molecular structure of 3-Aminopyridine is represented by the SMILES stringNc1cccnc1 . This indicates that it is a basic, hydrophilic, and polar compound . Chemical Reactions Analysis
Most pyridines, including 3-Aminopyridine, are hydrophilic compounds with pKa around 5.2-6 . The hydrophilic nature of these compounds requires the use of ion-pairing reagents that are not compatible with LC/MS .Physical and Chemical Properties Analysis
3-Aminopyridine appears as flakes . It has a boiling point of 248 °C (lit.) and a melting point of 60-63 °C (lit.) . It is soluble in water and in alcohol and benzene .Safety and Hazards
Zukünftige Richtungen
Aminopyridines are among the classes of heterocyclic compounds that have been extensively studied in the last few decades owing to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The diversity in their pharmacological activities has attracted the attention of many researchers to explore the reasons for their wide potential . This study examines recent advances related to the efficient procedure for synthesizing different types of aminopyridine derivatives, its coordination site with metals, and biological activities using systematic literature review and content analysis .
Eigenschaften
CAS-Nummer |
73074-20-1 |
|---|---|
Molekularformel |
C5H7ClN2 |
Molekulargewicht |
130.57 g/mol |
IUPAC-Name |
pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C5H6N2.ClH/c6-5-2-1-3-7-4-5;/h1-4H,6H2;1H |
InChI-Schlüssel |
XNYFAJZQMFNULQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)N.Cl |
Kanonische SMILES |
C1=CC(=CN=C1)N.Cl |
| 73074-20-1 | |
Verwandte CAS-Nummern |
462-08-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrahydrofuro[2,3-C]pyridine](/img/structure/B3193491.png)












![Benzene, 1,5-dibromo-2,4-bis[(2-bromophenyl)ethynyl]-](/img/structure/B3193589.png)
